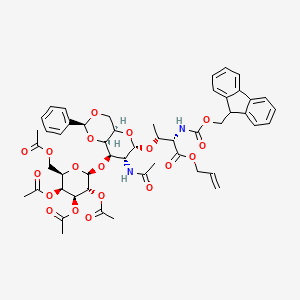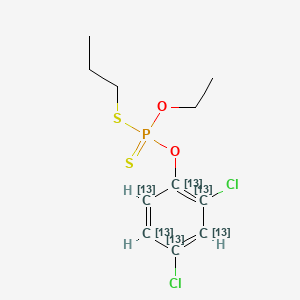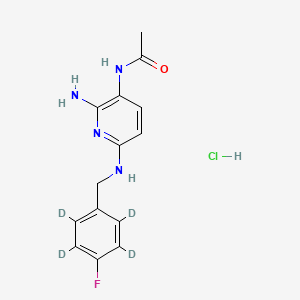
2-Amino-5-phenylpyridine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-phenylpyridine-d5 is a biochemical used for proteomics research . Its molecular formula is C11H5D5N2 and it has a molecular weight of 175.24 .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which could be related to this compound, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H5D5N2 . The isotopically labeled material holds immense potential for studying molecular interactions, drug development, and material synthesis.Aplicaciones Científicas De Investigación
Bioactive Diketopiperazines and Medicinal Applications
2,5-Diketopiperazines (DKPs), cyclic dipeptides formed from two amino acids, have exhibited a variety of bioactivities and potential applications in drug discovery. They possess a rigid structure, chiral nature, and varied side chains, contributing to their diverse medicinal uses. This group of compounds, which includes derivatives of amino acids like 2-Amino-5-phenylpyridine-d5, has demonstrated significant biological activities including anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory, antibiotic activity, and more (Wang, Wang, Ma, & Zhu, 2013).
Analytical Chemistry and Biochemistry Applications
The ninhydrin reaction, involving primary amino groups to form chromophores like Ruhemann's purple, has extensive applications in agricultural, biochemical, clinical, and other scientific fields. Given that this compound is an amino acid derivative, it's plausible that derivatives or similar compounds could be involved in such reactions for the analysis and detection of various compounds across a broad spectrum of disciplines (Friedman, 2004).
Biosensors and Detection of Amino Acids
Biosensors designed for detecting and quantifying D-amino acids have critical applications in ensuring the safety and quality of foods, human health, and neurological research. These biosensors, potentially involving derivatives of amino acids like this compound, offer rapid, specific, and sensitive methods for amino acid detection in various biological and food samples (Rosini, D’Antona, & Pollegioni, 2020).
Safety and Hazards
The safety data sheet for a related compound, 2-Amino-5-phenylpyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . It’s important to note that safety measures should be taken when handling such compounds, including the use of personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVIBHQRYFYSE-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675600 |
Source


|
| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150320-81-3 |
Source


|
| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)


